Cefovecin sodium is a third-generation cephalosporin antibiotic. [, , , ] It is classified as a β-lactam antibiotic, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [, , , , ] In scientific research, cefovecin sodium serves as a valuable tool for studying bacterial infections and evaluating novel antimicrobial therapies.
Cefovecin sodium is derived from the natural penicillin structure but has been chemically modified to enhance its stability and efficacy against a broader spectrum of bacteria. It belongs to the cephalosporin class of antibiotics, which are known for their effectiveness against Gram-positive and Gram-negative bacteria. The compound is typically marketed under the brand name Convenia.
The synthesis of cefovecin sodium involves multiple steps, starting from penicillin G. A notable method includes the reaction of a tetrahydrofuran cephem compound with a methoxyimino compound. The process can be summarized as follows:
The synthesis process is described in detail in patent literature, highlighting the efficiency and conditions required for each step .
Cefovecin sodium has a complex molecular structure characterized by a beta-lactam ring, which is essential for its antibacterial activity. The molecular formula is , and it has a molecular weight of approximately 378.41 g/mol.
X-ray powder diffraction studies indicate that cefovecin sodium exhibits properties consistent with an amorphous material, which may influence its solubility and absorption characteristics .
Cefovecin sodium participates in various chemical reactions that can modify its structure and activity:
These reactions are important for both the synthesis process and potential modifications for improved therapeutic effects.
Cefovecin sodium exerts its antibacterial effects primarily by binding to penicillin-binding proteins located in the bacterial cell wall. This binding inhibits the transpeptidation process essential for cross-linking peptidoglycan chains, leading to:
The pharmacokinetics of cefovecin sodium indicate rapid absorption following subcutaneous administration, with effects lasting up to 14 days post-treatment .
Cefovecin sodium is primarily utilized in veterinary medicine for:
Its long duration of action allows for less frequent dosing compared to other antibiotics, improving compliance among pet owners .
Cefovecin sodium (chemical name: sodium (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate) belongs to the cephalosporin class of β-lactam antibiotics [1] [4]. Its molecular formula is C₁₇H₁₈N₅NaO₆S₂, with a molar mass of 475.47 g/mol [4] [5]. The compound features a distinctive 1,3-thiazole ring and tetrahydrofuran moiety that contribute to its extended spectrum and pharmacokinetic profile.
The molecular structure incorporates an aminothiazolyl methoxyimino side chain at position C7—a characteristic feature of third-generation cephalosporins that enhances stability against β-lactamases [1] [2]. The sodium salt formation at the carboxylic acid group (position C2) significantly improves water solubility (≥125 mg/mL in aqueous solutions) compared to the parent compound, facilitating subcutaneous administration [5]. Stereochemical configurations at positions C6, C7, and C8 are critical for antibacterial activity, with the (6R,7R) configuration enabling optimal binding to penicillin-binding proteins in bacterial cell walls [1].
Table 1: Key Structural Properties of Cefovecin Sodium
Property | Specification |
---|---|
IUPAC Name | Sodium (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Molecular Formula | C₁₇H₁₈N₅NaO₆S₂ |
CAS Number | 141195-77-9 |
Molar Mass | 475.47 g/mol |
Solubility (H₂O) | ≥125 mg/mL (262.90 mM) at 25°C |
SMILES Notation | [Na+].[H][C@@]12SC=C([C@@H]3CCCO3)C(=O)N1C(=O)[C@H]2NC(=O)C(=N\OC)\C1=CSC(N)=N1 |
Protein Binding Capacity | 98.5% (dogs), 99.8% (cats) |
The extended plasma half-life in companion animals (133 hours in dogs, 166 hours in cats) results from exceptionally high plasma protein binding (>98%), predominantly to albumin, which creates a reservoir effect and enables sustained release of the active compound [1] [7]. This structural characteristic distinguishes cefovecin from earlier cephalosporins and underpins its prolonged antimicrobial activity.
The development of cefovecin sodium emerged from the need for long-acting antimicrobial formulations to address compliance challenges in veterinary practice. Pfizer Animal Health (now Zoetis) spearheaded its development through an extensive preclinical program (1999-2003) that evaluated over 2,600 clinical isolates across Europe and the United States [2]. These investigations demonstrated potent in vitro activity against major pathogens, with MIC₉₀ values of 0.25 μg/mL against Staphylococcus intermedius, 1.0 μg/mL against Escherichia coli, and 0.06 μg/mL against Pasteurella multocida [2].
The compound received its first regulatory authorization in the European Union in June 2006 under the trade name Convenia, based on efficacy studies showing clinical resolution rates of 92.4% in canine skin infections and 96.8% in feline skin infections [1] [9]. The United States Food and Drug Administration (FDA) followed with approval in June 2008, making cefovecin the first single-dose injectable antibiotic approved for companion animals in the American market [1] [10]. This approval pathway involved multicenter field efficacy studies across Europe (France, Germany, Spain, United Kingdom) and the United States, establishing its therapeutic equivalence to multi-day dosing regimens with older cephalosporins for skin and soft tissue infections [2].
Table 2: Regulatory Approval Timeline for Cefovecin Sodium
Year | Jurisdiction | Approving Body | Indications |
---|---|---|---|
2006 | European Union | European Medicines Agency (EMA) | Skin infections in cats (Pasteurella multocida) and dogs (Staphylococcus intermedius, Streptococcus canis) |
2008 | United States | Food and Drug Administration (FDA) | Skin and soft tissue infections in dogs and cats |
Post-approval research has expanded understanding of its applications beyond dermatological indications. A 2023 study demonstrated potential efficacy against bacterial lower respiratory tract infections in shelter dogs, though with notable limitations (68.75% efficacy compared to 100% for ceftriaxone in controlled settings) [6]. This application remains off-label in most jurisdictions but reflects ongoing exploration of its therapeutic spectrum within veterinary medicine.
Cefovecin sodium occupies a complex position within antimicrobial stewardship frameworks and the One Health paradigm, which recognizes the interconnectedness of human, animal, and environmental health [3]. Its extended-release properties offer stewardship advantages by ensuring complete therapeutic courses through single-dose administration, eliminating risks associated with owner non-compliance during multi-day oral antibiotic regimens [1] [6]. This is particularly valuable in shelter medicine and feral cat management programs where individual dosing is impractical [6].
However, the pharmacokinetic properties that confer clinical benefits also raise significant resistance concerns. Extended subtherapeutic plasma concentrations after clinical resolution create selective pressure favoring resistant bacterial populations [1] [3]. Research indicates detectable plasma concentrations persist for approximately 65 days in dogs and 77 days in cats following a single therapeutic dose [1], during which time the subinhibitory concentrations may promote horizontal gene transfer of resistance determinants [3].
Table 3: Resistance Considerations in Cefovecin Use
Concern | Mechanism | One Health Implication |
---|---|---|
Prolonged subtherapeutic levels | Extended elimination half-life (5.5 days dogs, 6.9 days cats) | Selective pressure on commensal bacteria in treated animals and environment |
Cross-resistance potential | Shared β-lactam resistance mechanisms with human-critical cephalosporins | Compromised efficacy of third-generation cephalosporins in human medicine |
Environmental persistence | Excretion unchanged in urine/bile (30-50% of administered dose) | Waterway contamination via veterinary wastewater; selection of resistant environmental bacteria |
Cefovecin's classification as a third-generation cephalosporin places it among the World Health Organization's Critically Important Antimicrobials (CIA) for human medicine, necessitating rigorous stewardship [3]. The emergence of extended-spectrum β-lactamase (ESBL) producing pathogens in companion animals directly threatens human health through zoonotic transmission and environmental contamination [3] [6]. Clinical studies have documented concerning resistance patterns, including in vitro resistance in 31.25% of Bordetella bronchiseptica isolates from shelter dogs treated with cefovecin [6].
Responsible use guidelines emphasize:
International regulatory frameworks increasingly reflect these concerns. The European Medicines Agency categorizes cefovecin under "Restrict" in its antimicrobial classification system, requiring justification of use over alternative antimicrobials [3]. This approach preserves its clinical value while mitigating ecological impacts, exemplifying the integrated surveillance and stewardship approaches fundamental to One Health initiatives addressing antimicrobial resistance across species and ecosystems [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7